

# Technical Guide to 3,4-Dibromobenzaldehyde: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,4-Dibromobenzaldehyde

Cat. No.: B1583856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** **3,4-Dibromobenzaldehyde** is a substituted aromatic aldehyde that serves as a critical building block in organic synthesis. Its di-brominated phenyl ring and reactive aldehyde group make it a versatile precursor for the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its physicochemical properties, a representative synthetic protocol, analytical characterization techniques, and its applications as a key intermediate in the synthesis of novel compounds with potential biological activity.

## Physicochemical and Spectroscopic Data

Quantitative data for **3,4-Dibromobenzaldehyde** (CAS: 74003-55-7) is summarized below. This information is essential for reaction planning, safety assessment, and analytical characterization.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>4</sub> Br <sub>2</sub> O	[1]
Molecular Weight	263.91 g/mol	[1][2]
Appearance	White to off-white crystalline solid	[2]
Melting Point	67-71 °C	[3]
Boiling Point	303.6 °C (Predicted)	[3]
Density	1.977 g/cm <sup>3</sup> (Predicted)	[3]
Solubility	Soluble in ethanol and dichloromethane; Insoluble in water.	[2][3]
IUPAC Name	3,4-dibromobenzaldehyde	[2]
InChIKey	UTYRZXNEFUFCJ-UHFFFAOYSA-N	[2]

## Synthesis and Purification

**3,4-Dibromobenzaldehyde** is typically synthesized through the oxidation of the corresponding alcohol, (3,4-Dibromophenyl)methanol, which is a commercially available raw material[3]. The following is a representative experimental protocol based on standard oxidation methods.

### Experimental Protocol: Oxidation of (3,4-Dibromophenyl)methanol

Objective: To synthesize **3,4-Dibromobenzaldehyde** via the oxidation of (3,4-Dibromophenyl)methanol using pyridinium chlorochromate (PCC).

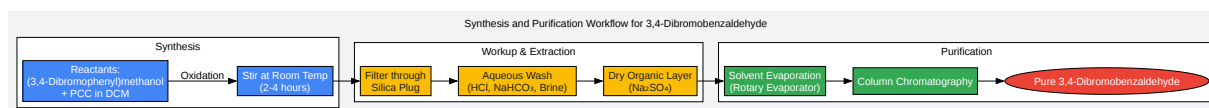
Materials:

- (3,4-Dibromophenyl)methanol
- Pyridinium chlorochromate (PCC)

- Anhydrous Dichloromethane (DCM)
- Silica Gel
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Hexanes
- Ethyl Acetate

#### Procedure:

- **Reaction Setup:** In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3,4-Dibromophenyl)methanol (1.0 eq) in anhydrous dichloromethane.
- **Addition of Oxidant:** To the stirred solution, add pyridinium chlorochromate (PCC) (approx. 1.5 eq) in one portion. The mixture will turn dark and warm slightly.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Workup:** Upon completion, dilute the reaction mixture with DCM. Pass the entire mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional DCM.
- **Extraction and Drying:** Combine the organic filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure **3,4-Dibromobenzaldehyde**[\[4\]](#).



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **3,4-Dibromobenzaldehyde**.

## Applications in Research and Drug Development

**3,4-Dibromobenzaldehyde** is not typically an active pharmaceutical ingredient itself but is a highly valued intermediate in medicinal chemistry[5]. Its utility stems from the presence of two key reactive sites: the aldehyde group and the two bromine atoms.

- **Precursor for Heterocyclic Scaffolds:** The aldehyde functional group is readily used in condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon double bonds. This makes it an excellent starting material for synthesizing chalcone derivatives, which can then be cyclized to produce biologically active heterocyclic compounds like pyrazoles and isoxazoles[5].
- **Scaffold for Coupling Reactions:** The bromine atoms on the aromatic ring are ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the strategic introduction of diverse substituents, enabling the construction of complex molecular libraries for drug screening.
- **Derivatives with Biological Activity:** Research has shown that derivatives synthesized from brominated benzohydrazides, which can be prepared from **3,4-Dibromobenzaldehyde**, exhibit significant antimicrobial and anticancer properties[6]. The brominated scaffold is often a key component in compounds designed to target specific biological pathways or enzymes.

## Analytical Characterization Methods

A multi-technique approach is necessary for the unambiguous structural confirmation and purity assessment of **3,4-Dibromobenzaldehyde**.

## Experimental Protocol: NMR Spectroscopy

**Objective:** To confirm the chemical structure and assess the purity of **3,4-Dibromobenzaldehyde**.

**Methodology:**

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (typically Chloroform-d,  $\text{CDCl}_3$ ) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **$^1\text{H}$  NMR Analysis:** The  $^1\text{H}$  NMR spectrum is expected to show distinct signals for the aromatic and aldehyde protons[5].
  - **Aldehyde Proton (-CHO):** A singlet in the highly deshielded region of  $\delta$  9.5-10.5 ppm.
  - **Aromatic Protons:** Three distinct signals in the aromatic region ( $\delta$  7.0-8.5 ppm), corresponding to the three protons on the substituted benzene ring.
- **$^{13}\text{C}$  NMR Analysis:** Provides information on the carbon framework, confirming the presence of the carbonyl carbon and the six aromatic carbons.

## Experimental Protocol: Mass Spectrometry (GC-MS)

**Objective:** To determine the molecular weight and fragmentation pattern for structural confirmation.

**Methodology:**

- **Instrumentation:** A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is typically used[7].
- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate[8].
- **Analysis:** The sample is injected into the GC, where it is volatilized and separated from impurities. Upon entering the MS, it is ionized, and the mass-to-charge ratio of the molecular ion and its fragments are detected. The resulting mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 263.91 g/mol, with a characteristic isotopic pattern due to the presence of two bromine atoms[2].

## Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet[2][7]. For ATR, a small amount of the solid sample is placed directly on the crystal and pressure is applied[7].
- **Data Acquisition:** A background spectrum is collected first, followed by the sample spectrum. The spectrum is typically scanned in the range of 4000-400  $\text{cm}^{-1}$ [7].
- **Interpretation:** Key characteristic absorption bands include:
  - A strong C=O stretch for the aldehyde at  $\sim 1700 \text{ cm}^{-1}$ .
  - C-H stretches for the aldehyde proton at  $\sim 2850$  and  $\sim 2750 \text{ cm}^{-1}$ .
  - C=C stretches for the aromatic ring in the 1600-1450  $\text{cm}^{-1}$  region.
  - C-Br stretches at lower wavenumbers.

## Safety and Handling

**3,4-Dibromobenzaldehyde** is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].

- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- **Handling:** Avoid generating dust. Avoid contact with skin, eyes, and clothing.
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C[3].
- **First Aid:** In case of eye contact, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the

person into fresh air.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. 3,4-Dibromobenzaldehyde | C<sub>7</sub>H<sub>4</sub>Br<sub>2</sub>O | CID 622053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dibromobenzaldehyde Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,4-Dibromobenzaldehyde|CAS 74003-55-7|RUO [benchchem.com]
- 6. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide to 3,4-Dibromobenzaldehyde: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583856#3-4-dibromobenzaldehyde-molecular-weight]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)